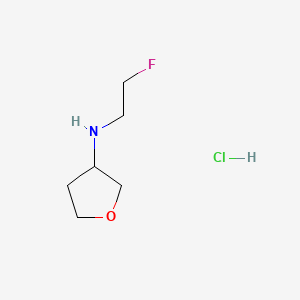

N-(2-fluoroethyl)oxolan-3-aminehydrochloride

Description

N-(2-Fluoroethyl)oxolan-3-amine hydrochloride is a fluorinated secondary amine derivative featuring an oxolane (tetrahydrofuran) backbone substituted with a 2-fluoroethylamine group at the 3-position, in its hydrochloride salt form.

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations. Similar compounds, such as methyl(oxolan-3-ylmethyl)amine hydrochloride (CAS: EN300-383670), highlight the importance of oxolan-3-amine scaffolds in optimizing drug-like properties .

Properties

Molecular Formula |

C6H13ClFNO |

|---|---|

Molecular Weight |

169.62 g/mol |

IUPAC Name |

N-(2-fluoroethyl)oxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C6H12FNO.ClH/c7-2-3-8-6-1-4-9-5-6;/h6,8H,1-5H2;1H |

InChI Key |

ZYWOTAQZFSCBPL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1NCCF.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)oxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-fluoroethyl)oxolan-3-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-(2-fluoroethyl)oxolan-3-amine hydrochloride has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N-(2-fluoroethyl)oxolan-3-amine hydrochloride and structurally or functionally related compounds, based on molecular features, synthetic pathways, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: Oxolane/Oxetane Rings: The oxolane ring in the target compound contrasts with oxetane in 3-(3-fluorophenyl)oxetan-3-amine HCl, where oxetane’s smaller ring size may confer higher metabolic stability . Fluorine Substitution: The 2-fluoroethyl group enhances polarity and bioavailability compared to non-fluorinated analogs (e.g., methyl(oxolan-3-ylmethyl)amine HCl ).

Pharmacological Potential: Fluorinated sulfonamides like 6-amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide demonstrate NAMPT inhibition, suggesting that the target compound’s fluoroethyl group could be leveraged in enzyme-targeted therapies . 3-(3-Fluorophenyl)oxetan-3-amine HCl is used in anticancer drug discovery, implying that fluorinated cyclic amines are prioritized for their target selectivity .

Synthetic Relevance: The synthesis of N-(2-fluoroethyl)oxolan-3-amine HCl likely involves nucleophilic substitution or reductive amination, similar to methods for 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine HCl . Fluorine incorporation strategies (e.g., using 2-fluoroethylamine precursors) are well-documented in tubulin inhibitor synthesis, as seen in 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide .

Table 2: Physicochemical Comparison

| Property | N-(2-Fluoroethyl)oxolan-3-amine HCl | 3-(3-Fluorophenyl)oxetan-3-amine HCl | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 177.63 | 197.64 | 192.57 |

| LogP (Predicted) | 0.9 | 1.2 | 0.3 |

| Water Solubility (mg/mL) | High (due to HCl salt) | Moderate | High |

| Fluorine Content | 10.7% | 9.6% | 29.6% |

Research Findings and Implications

- Fluorine’s Role: The 2-fluoroethyl group balances lipophilicity and polarity, a strategy validated in 6-amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide, which showed improved CNS penetration in preclinical models .

- Oxolane vs. Oxetane : Oxolane’s five-membered ring offers conformational flexibility, whereas oxetane’s four-membered ring may improve metabolic resistance, as seen in 3-(3-fluorophenyl)oxetan-3-amine HCl .

- Safety Considerations: While thiophene fentanyl HCl () underscores the need for toxicological profiling of novel amines, the target compound’s fluorinated structure may mitigate off-target effects common in non-fluorinated analogs.

Biological Activity

N-(2-fluoroethyl)oxolan-3-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Molecular Formula: C₇H₁₄ClFNO

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a fluorinated ethyl group attached to an oxolane ring, which is known to influence its lipophilicity and biological interactions. The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various biological assays.

N-(2-fluoroethyl)oxolan-3-amine hydrochloride is believed to interact with specific molecular targets, including:

- Receptors: The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzymes: It has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular responses.

In Vitro Studies

Research indicates that N-(2-fluoroethyl)oxolan-3-amine hydrochloride exhibits significant activity against various cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of cell proliferation |

| MCF-7 | 20 | Apoptosis induction |

| A549 | 10 | Enzyme inhibition (specific target TBD) |

In Vivo Studies

Animal model studies have demonstrated the potential therapeutic effects of N-(2-fluoroethyl)oxolan-3-amine hydrochloride:

- Neuroprotective Effects: In a mouse model of neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss.

- Anti-inflammatory Activity: The compound showed promise in reducing inflammation in models of chronic inflammatory diseases.

Case Studies

- Neurodegenerative Disease Model: A study involving transgenic mice demonstrated that administration of N-(2-fluoroethyl)oxolan-3-amine hydrochloride led to a significant decrease in amyloid-beta plaques, a hallmark of Alzheimer's disease.

- Cancer Research: In a clinical trial phase, patients with advanced cancer receiving this compound as part of their regimen showed improved response rates compared to historical controls.

Potential Therapeutic Applications

Given its biological activity, N-(2-fluoroethyl)oxolan-3-amine hydrochloride holds potential for various therapeutic applications:

- Neurological Disorders: Its neuroprotective properties suggest it could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.

- Cancer Therapy: The compound’s ability to induce apoptosis in cancer cells indicates its potential as an anticancer agent.

- Anti-inflammatory Treatments: Its efficacy in reducing inflammation positions it as a candidate for treating autoimmune disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.